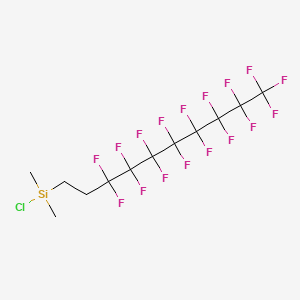

1H,1H,2H,2H-Perfluorodecyldimethylchlorosilane

Overview

Description

The compound "1H,1H,2H,2H-Perfluorodecyldimethylchlorosilane" is a perfluoroalkyl-terminated silane that is used in various applications due to its surface activity and ability to form self-assembled monolayers (SAMs) on substrates. The perfluoroalkyl group imparts unique properties such as hydrophobicity and oleophobicity to the compound, making it valuable in creating repellent surfaces .

Synthesis Analysis

The synthesis of perfluoroalkyl-terminated silanes involves the use of chlorosilane derivatives. These compounds can be synthesized by terminating living anionic polymerizations with a chlorosilane derivative containing a perfluoroalkyl group, as demonstrated in the synthesis of surface-active, perfluoroalkyl-terminated block copolymers . Additionally, the synthesis of tetra(1H, 1H, 2H, 2H-polyfluoroalkyl)silanes has been reported, where the fluorinated chains are introduced via fluoroalkyllithium reagents or by hydrosilylation of trialkylsilanes .

Molecular Structure Analysis

The molecular structure of perfluoroalkyl silanes is characterized by the presence of a silane group attached to a perfluoroalkyl chain. The stability and structural characteristics of these compounds can be analyzed using various spectroscopic methods, including NMR spectroscopy, which provides insights into the arrangement of fluorine and silicon atoms within the molecule .

Chemical Reactions Analysis

Perfluoroalkyl silanes can undergo hydrolysis, leading to the formation of new organosilicon compounds. For instance, the hydrolysis of fluoroalkoxypropylmethyldichlorosilane monomers with dimethyldichlorosilane results in the formation of perfluoroalkoxypropylmethylcyclotetrasiloxanes . These reactions are crucial for the preparation of siloxane-based materials with specific properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of "this compound" are influenced by the perfluoroalkyl group. The compound exhibits excellent thermal stability up to a certain temperature, as shown by the behavior of perfluorooctyl trichlorosilane SAMs on aluminum substrates. However, above certain temperatures, the conformational order of the SAMs is disrupted, leading to irreversible changes . The presence of the perfluoroalkyl group also enhances the ethanol permselectivity of polydimethylsiloxane-based blend membranes, indicating that these materials could be useful for applications requiring selective permeation of ethanol .

Scientific Research Applications

Temperature Effect on Antistiction Performance

1H,1H,2H,2H-Perfluorodecyldimethylchlorosilane (FDDMCS) demonstrates varying antistiction performance based on temperature variations. Research on cantilever beams coated with FDDMCS showed that stiction, the resistance to start sliding over a surface, decreases upon annealing, with the substance displaying lesser temperature stability compared to its counterpart FDTS (Frechette, Maboudian, & Carraro, 2006).

Surface Modification of Glass Plates

The use of compounds like this compound for the surface modification of glass plates has been studied, demonstrating the compounds' high modification ability and potential for creating surfaces with high oxidation resistance (Yoshino et al., 1993).

Thermal Stability on Aluminum Surfaces

The thermal stability of perfluoroalkyl silane, including this compound, on aluminum surfaces has been characterized. This includes assessments of variations in the monolayer's structure and properties at different temperatures, offering insights into its thermal resilience [(Devaprakasam, Sampath, & Biswas, 2004)](https://consensus.app/papers/thermal-stability-perfluoroalkyl-silane-selfassembled-devaprakasam/0db9a64a82bf5197aebfc6ed26ff70c9/?utm_source=chatgpt).

Micro/Nano-Tribological Characteristics

In the field of micro-machining, the tribological (frictional) characteristics of this compound are crucial. Studies have shown that surfaces coated with this compound are more prone to damage due to higher friction, despite its lower surface energy compared to other substances like octadecyltrichlorosilane (OTS) (Sung, Yang, Kim, & Shin, 2003).

Enhancing Membrane Distillation Performance

The compound has been used to create superhydrophobic surfaces for membrane distillation in water desalination processes. Coating polyvinylidene fluoride membranes with this compound significantly improved salt rejection and reduced pore wetting (Meng, Mansouri, Ye, & Chen, 2014).

Chemical Stability on Copper Surfaces

The chemical stability of this compound on copper surfaces has been extensively studied. The compound forms highly hydrophobic and stable self-assembled monolayer films on copper, offering potential applications in micro/nanoelectronics and heat exchange surfaces (Hoque et al., 2007).

Stability on Oxidized Copper Oxide Surfaces

Research shows that this compound forms stable and hydrophobic self-assembled monolayers on oxidized copper surfaces, indicating its robustness and potential for various industrial applications (Hoque, Derose, Houriet, Hoffmann, & Mathieu, 2007).

Synthesis for Textile Finishing

The compound has been used in the synthesis of multifunctional groups for textile finishing, indicating its versatility and utility in enhancing the properties of fabrics (Qing, Ji, Lu, Yan, & Mao, 2002).

Safety and Hazards

1H,1H,2H,2H-Perfluorodecyldimethylchlorosilane is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as flammable, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Mechanism of Action

Target of Action

This compound is a type of silane, which is often used to modify the surface properties of materials .

Mode of Action

1H,1H,2H,2H-Perfluorodecyldimethylchlorosilane interacts with the surface of materials by forming a self-assembled monolayer (SAM). The perfluorodecyl groups in the compound provide hydrophobic characteristics, while the chlorosilane group allows it to bind to the surface .

Pharmacokinetics

It is primarily used in industrial applications for surface treatment .

Result of Action

The primary result of this compound action is the creation of a hydrophobic surface. This can help to prevent the adhesion of various substances, including biological materials, to the treated surface .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature, humidity, and the presence of other chemicals. For example, it has a hydrolytic sensitivity and reacts rapidly with moisture, water, and protic solvents . Therefore, it should be handled and stored in a controlled environment to maintain its stability and efficacy .

properties

IUPAC Name |

chloro-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClF17Si/c1-31(2,13)4-3-5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)12(28,29)30/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHCJWHBMXWOYDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F17CH2CH2Si(CH3)2Cl, C12H10ClF17Si | |

| Record name | Silane, chloro(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)dimethyl- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10225601 | |

| Record name | 2-(Perfluorooctyl)ethyldimethylchlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10225601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

540.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

74612-30-9 | |

| Record name | 1H,1H,2H,2H-Perfluorodecyldimethylchlorosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074612309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Perfluorooctyl)ethyldimethylchlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10225601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluorooctylethyldimethylchlorosilane;Perfluorooctylethyldimethylchlorosilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

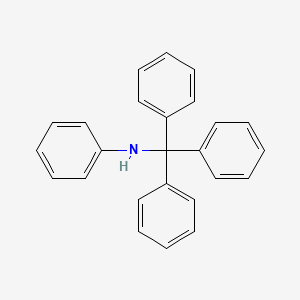

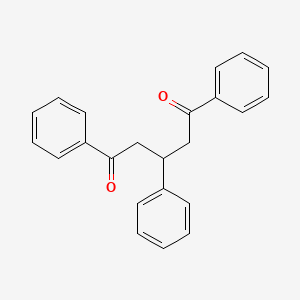

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

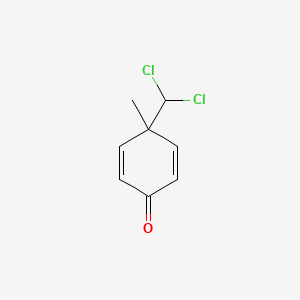

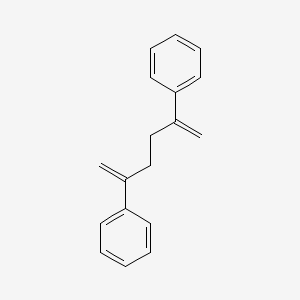

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.